
4-Fluoro-3-nitrophenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and bioconjugation . It is known for its reactivity and ability to form covalent bonds with various biomolecules, making it a valuable tool in biochemical assays and chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrophenylisothiocyanate typically involves the reaction of 4-fluoro-3-nitroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the isothiocyanate group . The general reaction scheme is as follows:
4-Fluoro-3-nitroaniline+Thiophosgene→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Safety measures are also crucial due to the reactivity of thiophosgene and the potential hazards associated with its use .
化学反应分析
Types of Reactions
4-Fluoro-3-nitrophenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Reduction: Hydrogen gas and metal catalysts such as palladium on carbon (Pd/C) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted phenylisothiocyanates.
Reduction: 4-Fluoro-3-aminophenylisothiocyanate.
Oxidation: Oxidized derivatives, though specific products depend on the conditions used.
科学研究应用
4-Fluoro-3-nitrophenylisothiocyanate is widely used in scientific research due to its reactivity and versatility . Some of its applications include:
Proteomics: Used as a labeling reagent for proteins and peptides, facilitating their identification and analysis.
Bioconjugation: Employed in the immobilization of biomolecules onto polymer surfaces, aiding in the construction of bioconjugates for various biochemical assays.
Chemical Synthesis: Acts as a building block in the synthesis of more complex organic molecules.
Diagnostics: Utilized in the development of diagnostic tools and assays, particularly in the detection of specific biomolecules.
作用机制
The mechanism of action of 4-Fluoro-3-nitrophenylisothiocyanate involves its ability to form covalent bonds with nucleophilic groups on biomolecules . The isothiocyanate group reacts with primary amines, thiols, and hydroxyl groups, forming stable thiourea, thiocarbamate, and carbamate linkages, respectively. This reactivity underpins its use in bioconjugation and labeling applications.
相似化合物的比较
Similar Compounds
4-Fluoro-3-nitrophenylisocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.
4-Fluoro-3-nitrophenyl azide: Contains an azide group and is used in photoaffinity labeling.
Uniqueness
4-Fluoro-3-nitrophenylisothiocyanate is unique due to its specific reactivity with nucleophiles, making it particularly useful in bioconjugation and proteomics research. Its ability to form stable covalent bonds with a variety of functional groups sets it apart from other similar compounds .
属性
分子式 |
C7H3FN2O2S |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
1-fluoro-4-isothiocyanato-2-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H |
InChI 键 |
IJSUQPCQESULFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


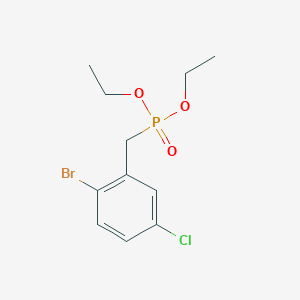

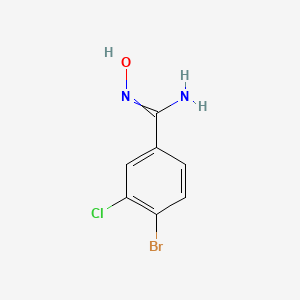
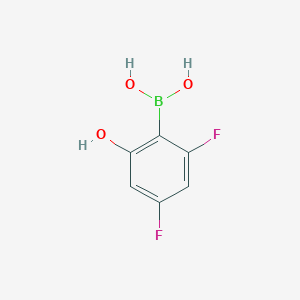
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
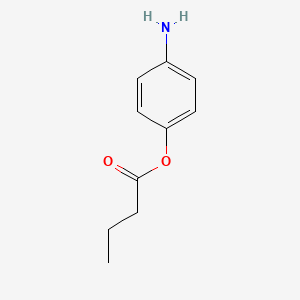
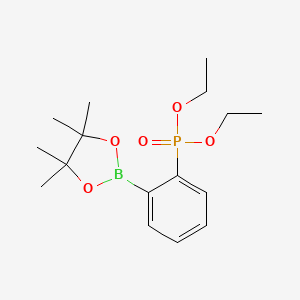
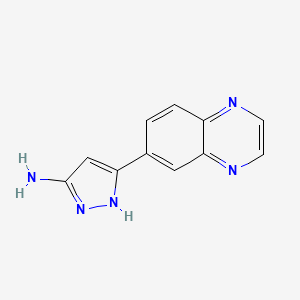
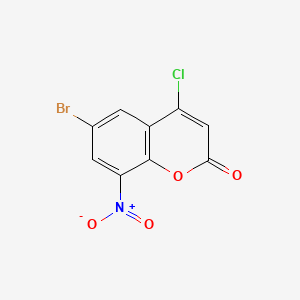

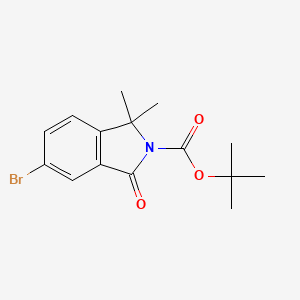
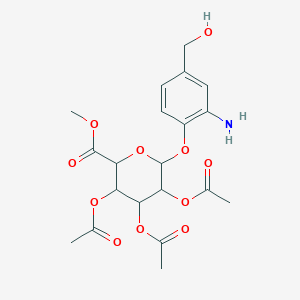
![2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
